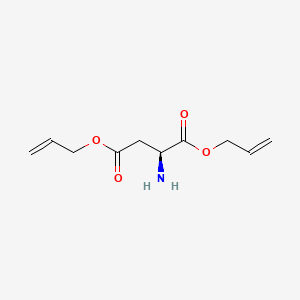
l-Aspartic acid diallyl ester
描述
l-Aspartic acid diallyl ester: is an ester derivative of l-aspartic acid, a naturally occurring amino acid. This compound is characterized by the presence of two allyl groups attached to the carboxyl groups of l-aspartic acid. It is used in various chemical and industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of l-aspartic acid diallyl ester typically involves the esterification of l-aspartic acid with allyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester .
化学反应分析
Types of Reactions: l-Aspartic acid diallyl ester undergoes various chemical reactions, including:
Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, ozone, or other oxidizing agents.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Hydrolysis: l-Aspartic acid and allyl alcohol.
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: l-Aspartic acid diallyl ester is used as a building block in organic synthesis. It is employed in the preparation of various chiral intermediates and peptidomimetics .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a substrate for enzyme assays .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials .
作用机制
The mechanism of action of l-aspartic acid diallyl ester involves its hydrolysis to release l-aspartic acid and allyl alcohol. l-Aspartic acid can then participate in various metabolic pathways, including the urea cycle, gluconeogenesis, and neurotransmission . The allyl groups can undergo further chemical transformations, contributing to the compound’s reactivity and versatility .
相似化合物的比较
- l-Aspartic acid dimethyl ester
- l-Aspartic acid diethyl ester
- l-Glutamic acid diallyl ester
Comparison: l-Aspartic acid diallyl ester is unique due to the presence of allyl groups, which confer additional reactivity compared to methyl or ethyl esters. This makes it more versatile in chemical synthesis and industrial applications . The allyl groups also allow for selective functionalization, which is not possible with other esters .
属性
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h3-4,8H,1-2,5-7,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIFPLPIPVVHM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)OCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















